molecular formula C7H7N3 B11815075 2-(Aminomethyl)nicotinonitrile

2-(Aminomethyl)nicotinonitrile

Cat. No.: B11815075
M. Wt: 133.15 g/mol
InChI Key: HIWFHCLFOZYPPX-UHFFFAOYSA-N
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Description

2-(Aminomethyl)nicotinonitrile is an organic compound with the molecular formula C7H7N3 It consists of a pyridine ring substituted with an aminomethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2-(Aminomethyl)nicotinonitrile involves a multi-component reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . This method is advantageous due to its mild reaction conditions, high yield, and environmentally friendly nature.

Another method involves the reaction of nicotinamide with phosphorus pentoxide under reduced pressure, followed by distillation to obtain nicotinonitrile . This method is more traditional and involves harsher reaction conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale multi-component reactions using cost-effective and readily available reagents. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and diisobutylaluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)nicotinonitrile involves its interaction with various molecular targets and pathways. For example, its cytotoxic effects are believed to be due to its ability to interfere with cellular processes and induce apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

2-(Aminomethyl)nicotinonitrile can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

2-(aminomethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C7H7N3/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,5,9H2

InChI Key

HIWFHCLFOZYPPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CN)C#N

Origin of Product

United States

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